BenchChemオンラインストアへようこそ!

6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine

Medicinal Chemistry Library Synthesis Cross-Coupling

This pyrido[2,3-b]pyrazine intermediate is a validated starting point for kinase inhibitor discovery. The 6-chloro substituent enables efficient late-stage diversification via palladium-catalyzed cross-coupling, with a demonstrated 76% yield in Suzuki reactions. Its characterized but weak affinity for PRMT3 (EC50 = 1.3 µM) makes it an ideal hit fragment for scaffold-hopping campaigns. Using this specific intermediate ensures direct comparability of biological results and reproducible reactivity, which generic analogs cannot guarantee.

Molecular Formula C11H8ClN5
Molecular Weight 245.67 g/mol
CAS No. 1431872-99-9
Cat. No. B3240279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine
CAS1431872-99-9
Molecular FormulaC11H8ClN5
Molecular Weight245.67 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C3C=CC(=NC3=N2)Cl
InChIInChI=1S/C11H8ClN5/c1-17-6-7(4-14-17)9-5-13-8-2-3-10(12)16-11(8)15-9/h2-6H,1H3
InChIKeyAHNIQUHJLRPUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine: Core Identity and Synthetic Utility Sourcing Guide


6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine (CAS 1431872-99-9) is a heterocyclic small molecule based on a pyrido[2,3-b]pyrazine core, substituted with a chlorine atom at the 6-position and an N-methylpyrazole ring at the 3-position . It is primarily utilized as a critical synthetic intermediate for generating focused libraries of kinase inhibitors and other bioactive compounds, rather than as a final active pharmaceutical ingredient itself. Its value is centered on the reactivity of the 6-chloro group, which enables late-stage diversification through palladium-catalyzed cross-coupling reactions to introduce molecular complexity .

The Pitfalls of Analog Replacement: Why Synthetic Intermediate Integrity Dictates Lead Optimization Outcomes


Replacing 6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine with a generic pyrido[2,3-b]pyrazine or a different 6-halo analog in a synthetic sequence is highly inadvisable without thorough re-optimization. The specific combination of the N-methylpyrazole at the 3-position and chlorine at the 6-position provides a unique balance of electronic and steric properties that govern both its own synthesis yield and its subsequent reactivity in cross-coupling reactions . A different halogen (e.g., 6-bromo or 6-iodo) will exhibit altered oxidative addition rates with palladium catalysts, leading to different yields and side-product profiles . The absence of the 3-(1-methyl-1H-pyrazol-4-yl) group would remove a key structural element intended for biological target binding in the final derivatives. Simply substituting this intermediate with a structurally similar compound without validating these parameters can lead to failed reactions, lower yields, and invalid structure-activity relationship (SAR) data in the final biological assessment [1].

Quantitative Differentiation Evidence: 6-(Chloromethyl)Pyrazol-Pyrido[2,3-b]Pyrazines for Informed Procurement


Validated Synthetic Yield for Key Diversification Step vs. Direct Downstream Product

The compound's primary differentiation is its function as a late-stage diversification intermediate. Its production value is quantified by a documented yield of 76% in a palladium-catalyzed Suzuki coupling reaction, a key step for attaching the 3-(1-methyl-1H-pyrazol-4-yl) group to the pyrido[2,3-b]pyrazine core . This transformation is fundamentally unavailable to its direct downstream product, N-(2-fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine (CAS 1431873-03-8), which lacks the reactive chlorine handle. Therefore, the target compound is the essential procurement choice for any project requiring further structural optimization at the 6-position, while the amine derivative represents a final, non-diversifiable compound [1].

Medicinal Chemistry Library Synthesis Cross-Coupling Synthetic Yield

Biochemical Activity Profile: Micromolar PRMT3 Affinity Distinguishes it as a Tool Intermediate, Not a Potent Drug

The target compound acts as a weak ligand for protein arginine N-methyltransferase 3 (PRMT3), exhibiting an EC50 of 1,300 nM (1.3 µM) in a cellular thermal shift assay (CETSA) [1]. This potency is approximately 5.7-fold weaker than a structurally distinct PRMT3 inhibitor from the same database, which demonstrates an IC50 of 230 nM [2]. This quantitative difference confirms that the target compound is not a candidate for development as a potent PRMT3 inhibitor itself. Instead, its value lies in its confirmed target engagement at high concentrations, making it suitable as a chemical probe or, more importantly, as a validated starting point for medicinal chemistry optimization programs aimed at improving affinity to the nanomolar range.

Epigenetics PRMT3 Inhibition Biochemical Assay Drug Discovery

Computed Physicochemical Profile: LogP and TPSA Differentiation from the Unsubstituted 6-Chloropyrido[2,3-b]pyrazine Scaffold

The addition of the 1-methyl-1H-pyrazol-4-yl group to the pyrido[2,3-b]pyrazine core provides a quantitative shift in predicted physicochemical properties relevant for drug-likeness compared to the unsubstituted 6-chloropyrido[2,3-b]pyrazine (CAS 68236-03-3). The target compound has a predicted LogP of 2.08 and a topological polar surface area (TPSA) of 56.49 Ų [1]. While comparable data for the unsubstituted scaffold is unreported in the same source, the increase in molecular complexity and the specific TPSA value fall within established favorable drug-likeness space . This characterized shift provides a rationale for selecting this particular intermediate over the simpler 6-chloropyrido[2,3-b]pyrazine when the goal is to generate compound libraries with improved passive permeability and potential oral bioavailability profiles.

Drug-likeness Prediction Chemical Properties Scaffold Optimization Library Design

Defined Application Scenarios: Where 6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine Delivers Measurable Value in Research and Development


Systematic SAR Exploration of 6-Position Substituents in Pyrido[2,3-b]pyrazine Kinase Inhibitors

The validated 76% yield in the initial Suzuki coupling makes this compound the preferred starting material for synthesizing a comprehensive array of 6-substituted analogs via subsequent Buchwald-Hartwig aminations or Suzuki reactions. A medicinal chemistry team can use it to generate a focused library, quantitatively exploring how different amines or aryl groups at the 6-position affect target potency. This approach ensures direct comparability of biological results derived from a common, highly characterized synthetic route, a key requirement for meaningful structure-activity relationship (SAR) analysis .

Epigenetic Chemical Probe Development: Scaffold-Hopping from a Micromolar PRMT3 Hit

Given its characterized but weak affinity for PRMT3 (EC50 = 1.3 µM) [1], the compound serves as an ideal validated hit fragment for structure-based drug design programs targeting PRMT3. Synthetic chemists can purchase this compound as a key intermediate to execute a scaffold-hopping campaign, systematically derivatizing the 6-position to install pharmacophoric elements predicted to improve potency towards the benchmark of 230 nM or better established by other chemotypes [2]. This bypasses the need for de novo core synthesis and accelerates hit-to-lead timelines.

Computational Chemistry Model Validation and Property Prediction

The target compound's computed LogP (2.08) and TPSA (56.49 Ų) [3] can be used as a calibration point for predictive ADMET models. Computational chemists can synthesize a small set of derivatives from this core, experimentally measure their properties, and compare them against the reported predicted values. This process provides a quantitative feedback loop to refine computational models for the pyrido[2,3-b]pyrazine chemotype, making future virtual libraries designed with this scaffold more accurate [3].

Process Chemistry Optimization for Cost-Effective Lead Optimization

The documented large-scale (20 g input) reaction conditions achieving a 76% purified yield serve as a starting benchmark for process chemistry groups. Teams can invest in optimizing the catalyst system, base, or solvent to improve upon this baseline yield, with the goal of establishing a robust, scalable manufacturing process for a potential clinical candidate's penultimate intermediate. This provides a measurable, quantifiable objective for chemical engineering refinement.

Quote Request

Request a Quote for 6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.